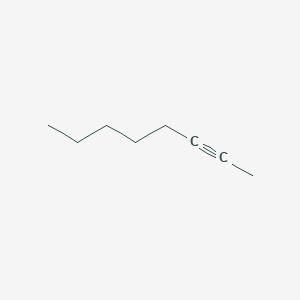
2-オクチン
概要
説明
2-Octyne is an organic compound with the molecular formula C₈H₁₄. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. In the case of 2-Octyne, this triple bond is located between the second and third carbon atoms in the eight-carbon chain. This compound is a colorless liquid at room temperature and is known for its reactivity due to the presence of the triple bond .
科学的研究の応用
2-Octyne has several applications in scientific research and industry:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology and Medicine: While specific biological applications are less common, alkynes like 2-Octyne are sometimes used in the development of pharmaceuticals due to their unique structural properties.
Industry: 2-Octyne is utilized in the production of polymers and other industrial chemicals.
作用機序
Target of Action
2-Octyne is a type of alkyne with a triple bond at its second carbon . Alkynes are organic molecules made of the functional group carbon-carbon triple bonds
Pharmacokinetics
Its physical properties such as its boiling point of 137 °c and density of 0.759 g/mL at 25 °C can influence its bioavailability and pharmacokinetics.
生化学分析
Biochemical Properties
2-Octyne plays a significant role in biochemical reactions due to its reactive triple bond. It can interact with various enzymes, proteins, and other biomolecules. For instance, it is known to undergo hydrogenation reactions in the presence of catalysts, converting into octane. Additionally, 2-Octyne can participate in halogenation reactions, where it reacts with halogens like chlorine or bromine to form dihalogenated products. These interactions highlight the compound’s reactivity and its potential use in synthesizing more complex molecules .
Molecular Mechanism
At the molecular level, 2-Octyne exerts its effects through its reactive triple bond. This bond allows it to participate in various chemical reactions, such as hydrogenation and halogenation. These reactions can lead to the formation of new compounds, which may interact with biomolecules, inhibit or activate enzymes, and alter gene expression. The exact molecular mechanisms of 2-Octyne’s interactions with biomolecules remain to be fully understood .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Octyne can change over time due to its stability and potential degradation. The compound’s stability is influenced by factors such as temperature and the presence of catalysts. Over time, 2-Octyne may degrade into other compounds, which could have different effects on cellular function. Long-term studies are required to assess the stability and degradation of 2-Octyne and its impact on cellular processes .
Dosage Effects in Animal Models
The effects of 2-Octyne can vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses could lead to toxic or adverse effects. Threshold effects, where a certain dosage level triggers a significant response, may also be observed. Studies on the dosage effects of 2-Octyne in animal models are essential to determine its safety and potential therapeutic applications .
Metabolic Pathways
2-Octyne is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. Its reactive triple bond allows it to participate in reactions that modify metabolic flux and metabolite levels. For example, 2-Octyne can be converted into other compounds through hydrogenation or halogenation, which may then enter different metabolic pathways. Understanding the metabolic pathways of 2-Octyne is crucial for its potential use in biochemical applications .
Transport and Distribution
The transport and distribution of 2-Octyne within cells and tissues depend on its interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The study of 2-Octyne’s transport and distribution is important for understanding its effects on cellular function and its potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: 2-Octyne can be synthesized through various methods, one of the most common being the dehydrohalogenation of vicinal dihalides. This process involves the elimination of hydrogen halides from a dihalide compound using a strong base such as sodium amide in liquid ammonia. The reaction proceeds through an E2 elimination mechanism, resulting in the formation of the alkyne .
Industrial Production Methods: In industrial settings, 2-Octyne can be produced by the isomerization of 1-Octyne. This process is catalyzed by a Ytterbium(II) complex, which facilitates the migration of the triple bond from the first to the second carbon atom .
化学反応の分析
Types of Reactions: 2-Octyne undergoes a variety of chemical reactions, primarily due to the reactivity of the carbon-carbon triple bond. Some of the notable reactions include:
Hydrogenation: In the presence of a catalyst such as palladium on carbon, 2-Octyne can be hydrogenated to form octane.
Halogenation: 2-Octyne reacts with halogens like chlorine or bromine to form dihalogenated products.
Hydrohalogenation: The addition of hydrogen halides (e.g., hydrogen chloride) to 2-Octyne results in the formation of haloalkenes.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.
Halogenation: Chlorine or bromine in an inert solvent like carbon tetrachloride.
Hydrohalogenation: Hydrogen halides such as hydrogen chloride or hydrogen bromide.
Major Products:
Hydrogenation: Octane.
Halogenation: Dihalogenated alkanes.
Hydrohalogenation: Haloalkenes.
類似化合物との比較
2-Octyne can be compared with other alkynes such as 1-Octyne and 3-Octyne:
1-Octyne: The triple bond is between the first and second carbon atoms.
3-Octyne: The triple bond is between the third and fourth carbon atoms.
Uniqueness of 2-Octyne: 2-Octyne is unique due to the position of its triple bond, which provides a balance between stability and reactivity. This makes it a versatile compound in organic synthesis and industrial applications .
特性
IUPAC Name |
oct-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQALVMFTWRCFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
80652-33-1 | |
| Record name | 2-Octyne, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80652-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10182366 | |
| Record name | Oct-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2809-67-8 | |
| Record name | 2-Octyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2809-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Octyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oct-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oct-2-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Octyne | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP28K987X2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 2-Octyne and what is its molecular formula and weight?
A1: 2-Octyne is an eight-carbon chain with a triple bond between the second and third carbon atoms. Its molecular formula is C8H14, and its molecular weight is 110.20 g/mol.
Q2: How does the structure of 2-Octyne influence its interaction with solvents?
A2: Studies have shown that polar interactions, likely dipole-induced dipole interactions, are more significant for 1-octyne compared to 2-octyne and 4-octyne. [] This suggests that the position of the triple bond within the carbon chain influences its interactions with different solvents.
Q3: What are the implications of 2-Octyne's structure on its radiolysis?
A3: Polymers derived from aliphatic disubstituted acetylenes, like 2-Octyne and 2-decyne, are susceptible to significant molecular weight reduction upon γ-ray irradiation in the presence of air. [] This degradation, absent in a vacuum, leads to the incorporation of carbonyl and hydroxyl groups, increasing solubility in polar solvents. Conversely, polymers of aromatic disubstituted acetylenes exhibit higher resistance to radiolysis. This highlights the crucial role of substituent type in determining the radiolytic stability of polyacetylenes.
Q4: How does 2-Octyne behave as a monomer in polymerization reactions?
A4: 2-Octyne serves as a monomer in various polymerization reactions. Research indicates that its polymerization with trimethylvinylsilane as a chain transfer agent results in minimal molecular weight reduction compared to chlorine-containing acetylenes. [] This difference suggests a distinct reactivity pattern and potential mechanistic variations in the polymerization process.
Q5: How does 2-Octyne participate in copolymerization reactions, and what are the properties of the resulting copolymers?
A5: 2-Octyne readily undergoes copolymerization with other substituted acetylenes using specific catalyst systems. For instance, it copolymerizes with 1-(trimethylsilyl)-1-propyne effectively using a niobium-based catalyst (NbCl5–Ph3Bi). [] This reaction yields copolymers, not mere mixtures of homopolymers, with controlled monomer ratios. Notably, the steric effects of the monomers influence their reactivity, with 2-octyne exhibiting higher reactivity compared to bulkier acetylenes. This characteristic allows for tailoring the copolymer composition and, consequently, its properties. For example, incorporating 2-Octyne into copolymers with phenyl-substituted acetylenes enhances thermal stability and influences gas permeability, essential factors for applications like membrane technology. []
Q6: Are there any studies investigating the catalytic activity of metal nanoparticles in the semi-hydrogenation of 2-Octyne?
A6: Research highlights the impact of phosphane additives on the catalytic performance of palladium nanoparticles in the semi-hydrogenation of 2-Octyne to 2-Octene. [] These studies delve into the structure-activity relationships, showing that both steric and electronic properties of the phosphane ligands significantly influence the reaction rate and selectivity.
Q7: Are there any documented applications of 2-Octyne in the synthesis of other organic compounds?
A7: 2-Octyne serves as a valuable building block in organic synthesis. For example, it acts as a starting material for synthesizing aliphatic dienals, crucial compounds in various chemical transformations. [] The versatility of 2-Octyne in such reactions underscores its importance in synthetic organic chemistry.
Q8: What analytical techniques are employed to study 2-Octyne and its derivatives?
A8: A range of analytical techniques is used to characterize and study 2-Octyne and its derivatives. These techniques encompass gas chromatography, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. [] For instance, gas chromatography helps analyze the composition of reaction mixtures involving 2-Octyne, while NMR spectroscopy provides detailed structural information about the compound and its derivatives. IR spectroscopy is instrumental in identifying functional groups present in the molecule, and mass spectrometry aids in determining the molecular weight and fragmentation pattern.
Q9: Beyond its role as a reactant, are there any instances where 2-Octyne is studied in a physicochemical context?
A9: Yes, beyond synthetic applications, 2-Octyne is also studied for its physicochemical properties. Research has investigated the isobaric vapor-liquid equilibria of mixtures containing 2-Octyne with other organic compounds, such as dibutyl ether and 1-butanol. [] These studies provide valuable insights into the thermodynamic behavior of 2-Octyne mixtures, which are relevant for various industrial processes, such as distillation and extraction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


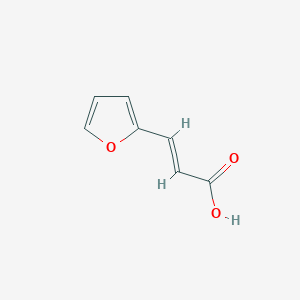
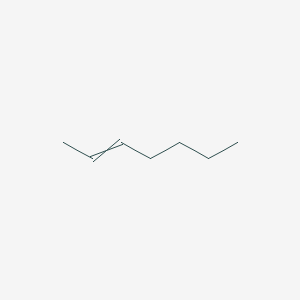
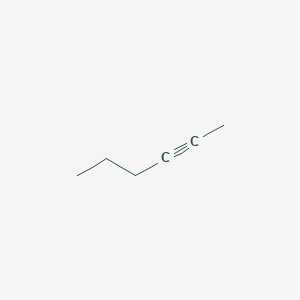
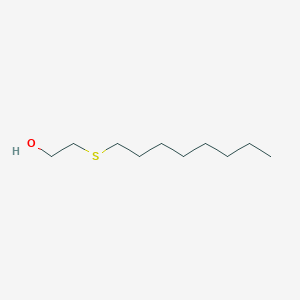
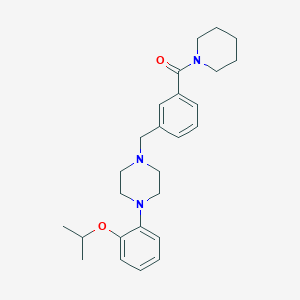
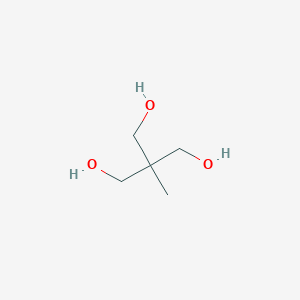

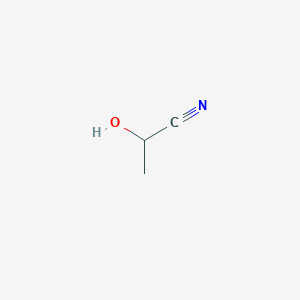
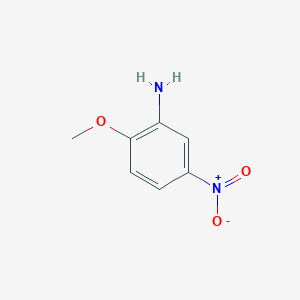
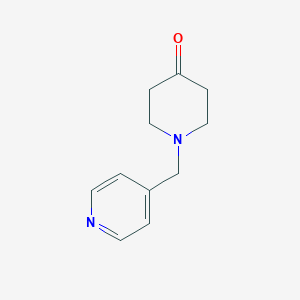
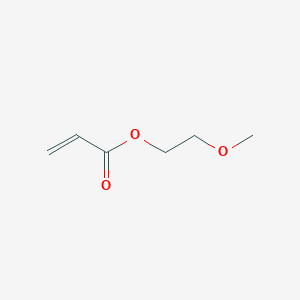
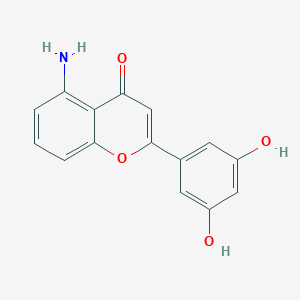
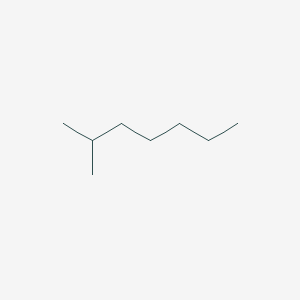
![[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate](/img/structure/B165364.png)
